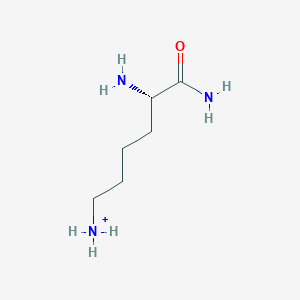

2,6-Diamino-Hexanoic Acid Amide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H16N3O+ |

|---|---|

Molecular Weight |

146.21 g/mol |

IUPAC Name |

[(5S)-5,6-diamino-6-oxohexyl]azanium |

InChI |

InChI=1S/C6H15N3O/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H2,9,10)/p+1/t5-/m0/s1 |

InChI Key |

HKXLAGBDJVHRQG-YFKPBYRVSA-O |

Isomeric SMILES |

C(CC[NH3+])C[C@@H](C(=O)N)N |

Canonical SMILES |

C(CC[NH3+])CC(C(=O)N)N |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2,6 Diamino Hexanoic Acid Amide and Its Derivatives

Direct Amidation and Amide Bond Formation Mechanisms

The direct conversion of the carboxylic acid group of lysine (B10760008) into a primary amide is a key transformation. This can be accomplished through both biocatalytic and traditional chemical methods, each with distinct mechanisms.

Carboxylic Acid Reductase (CAR)-Mediated Amide Synthesis

Carboxylic Acid Reductases (CARs) are enzymes that naturally catalyze the reduction of carboxylic acids to aldehydes. nih.gov However, their mechanism can be repurposed for amide bond formation. nih.govmanchester.ac.uk The process begins with the adenylation of the carboxylic acid substrate by ATP, forming a reactive acyl-adenylate intermediate. nih.govnih.gov

Normally, this intermediate would be reduced by NADPH. However, in the presence of an amine nucleophile and the absence or limitation of NADPH, the acyl-adenylate can be intercepted by the amine to form an amide bond. manchester.ac.ukresearchgate.net Mechanistic studies, including site-directed mutagenesis, have supported that the amidation proceeds through the direct reaction of the enzyme-generated acyl-adenylate with the amine. nih.govresearchgate.net Researchers have engineered CAR enzymes specifically for amidation by creating truncated versions that contain only the adenylation domain (A-domain), which has shown improved amidation activity compared to the full-length enzyme. manchester.ac.ukrsc.org This biocatalytic method is advantageous as it operates under mild, aqueous conditions. manchester.ac.uk

Table 1: Key Features of CAR-Mediated Amide Synthesis

| Feature | Description |

| Enzyme | Carboxylic Acid Reductase (CAR) |

| Cofactor | ATP (for activation) |

| Mechanism | Enzymatic adenylation of the carboxylic acid to form an acyl-adenylate intermediate, followed by nucleophilic attack by an amine. nih.govmanchester.ac.uk |

| Key Intermediate | Acyl-adenylate |

| Advantages | Mild reaction conditions, aqueous medium, high selectivity. manchester.ac.uk |

| Optimization | Use of truncated A-domain-only constructs can improve efficiency. rsc.org |

Enzymatic Adenylation and Nucleophilic Attack Processes

The mechanism of activating a carboxylic acid via adenylation followed by nucleophilic attack is a common strategy in biological systems, notably in Non-Ribosomal Peptide Synthetases (NRPS). nih.govnih.gov This process occurs in two main steps:

Adenylation (Activation): The carboxyl group of an amino acid like lysine reacts with ATP. This reaction is catalyzed by the adenylation (A) domain of the enzyme, leading to the formation of a high-energy aminoacyl-AMP intermediate and the release of pyrophosphate (PPi). nih.govnih.gov

Nucleophilic Attack: The activated aminoacyl-AMP intermediate is then subject to nucleophilic attack. nih.gov In the context of synthesizing 2,6-diamino-hexanoic acid amide, ammonia (B1221849) (or an ammonium (B1175870) source) would act as the nucleophile, attacking the carbonyl carbon of the adenylate. This leads to the formation of a tetrahedral intermediate which then collapses to form the final amide product and releases AMP. nih.govresearchgate.net

This enzymatic approach offers high specificity and efficiency, forming the basis for biocatalytic strategies to produce various amides with fewer byproducts and under environmentally benign conditions. nih.govresearchgate.net

Chemical Amidation Pathways

Traditional chemical synthesis provides robust and versatile methods for converting carboxylic acids into amides. The most common strategy involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine or ammonia.

This is typically achieved using coupling reagents. These reagents react with the carboxyl group to form a highly reactive acyl-intermediate in situ, which is then readily attacked by the amine. For the synthesis of this compound, the carboxylic acid of a suitably protected lysine derivative would be activated and then reacted with an ammonia source.

Table 2: Common Coupling Reagents for Chemical Amidation

| Coupling Reagent | Abbreviation | Activating Mechanism |

| Dicyclohexylcarbodiimide | DCC | Forms an O-acylisourea intermediate. |

| N,N'-Diisopropylcarbodiimide | DIC | Similar to DCC, but the urea (B33335) byproduct is soluble. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Forms an O-acylisourea intermediate; water-soluble. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Forms an active ester with the benzotriazole (B28993) moiety. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Similar to PyBOP. |

The general chemical pathway involves reacting the N-protected lysine with a coupling agent and then introducing ammonia to form the amide. This is followed by the removal of the protecting groups to yield this compound. youtube.com

Synthesis of Lysine Amide Derivatives

The synthesis of derivatives of this compound often involves modifying the amide nitrogen or other parts of the molecule.

Substituted Amide Synthesis (e.g., X-Lys-NH-Y)

The synthesis of N-substituted lysine amides, with the general structure X-Lys-NH-Y, involves forming an amide bond between a protected lysine (X-Lys-OH) and a primary or secondary amine (H₂N-Y). nih.gov The 'X' represents a protecting group for the α-amino group, and 'Y' is a substituent on the amide nitrogen.

The synthetic process is analogous to the chemical amidation described previously, using standard peptide coupling reagents. nih.gov For instance, a protected lysine derivative's carboxylic acid can be activated with agents like N-hydroxybenzotriazole (HOBT) and then coupled with various primary amines to yield the desired substituted amide. nih.gov Research has described the synthesis of several such derivatives where X was an acetyl or ethoxycarbonyl group, and Y was a cyclohexyl, benzyl, or hexyl group. nih.govresearchgate.net

Table 3: Examples of Synthesized Substituted Lysine Amide Derivatives

| X-Group (α-Amine Protection) | Y-Group (Amide Substituent) | Reference |

| Acetyl | Cyclohexyl | nih.govresearchgate.net |

| Ethoxycarbonyl | Benzyl | nih.govresearchgate.net |

| Acetyl | Hexyl | nih.govresearchgate.net |

| Acetyl | Cadaverine residue | nih.govresearchgate.net |

Beta-Enaminocarboxamide Derivative Synthesis

A more complex class of derivatives is the β-enaminocarboxamides. The synthesis of these compounds can be achieved from β-enaminones. researchgate.net A reported method involves the reaction of β-enaminones with chlorosulfonyl isocyanate. This addition reaction forms an intermediate which, upon treatment with methanol, eliminates the chlorosulfonyl group to yield the final β-enaminocarboxamide derivative. researchgate.net The products from this method have been obtained in excellent yields, typically ranging from 80–92%. researchgate.net The structure of these compounds, featuring intramolecular hydrogen bonds, has been confirmed by various spectroscopic methods and X-ray crystallography. researchgate.net

Prodrug Synthesis Utilizing Lysine Amide Linkages

The use of L-lysine in the design of prodrugs is a strategic approach to enhance the therapeutic efficacy of various drugs. nih.gov By forming an amide linkage with a drug molecule, the resulting prodrug can exhibit improved stability, solubility, and targeted delivery. nih.govrsc.org

For instance, gemcitabine (B846), an anticancer drug, has been modified into prodrugs by conjugation with acetylated L- or D-lysine moieties at its 4-N-amino group. rsc.org This modification has led to prodrugs with significantly greater anticancer activity in lung and pancreatic cancer cell lines compared to the parent drug. rsc.org These lysine-conjugated prodrugs also demonstrated enhanced metabolic stability in human plasma and liver microsomes. rsc.org The design allows for cleavage by enzymes enriched in tumor cells, such as cathepsin L (CTSL), releasing the active gemcitabine at the target site. rsc.org This targeted release mechanism contributes to improved selectivity and a better safety profile, with reduced toxicity to normal cells. rsc.org

Another example involves the synthesis of L-lysine-based prodrugs for colon-specific delivery of 5-aminosalicylic acid (5-ASA) and 6-mercaptopurine. nih.gov Nɛ-feruloyl-S-(6-purinyl)-L-lysine and Nɛ-acryloyl-S-(6-purinyl)-L-lysine were synthesized to target these drugs to the colon for the treatment of inflammatory bowel disease and as an immunosuppressant, respectively. nih.gov The acryloyl derivative was further utilized to create microspheres that demonstrated good swelling behavior in simulated colonic fluids, indicating their potential for controlled drug release in the intended intestinal region. nih.gov

The strategic use of amino acids in prodrug design, particularly lysine, also offers advantages in cellular transport by utilizing amino acid transporter systems. nih.gov This approach has been explored to improve the membrane transport of various drugs. nih.gov

Table 1: Examples of Lysine-Based Prodrugs

| Drug | Lysine Derivative | Therapeutic Target | Key Finding |

|---|---|---|---|

| Gemcitabine | Acetylated L- or D-lysine | Lung and Pancreatic Cancer | Up to 2.4 times greater anticancer activity than gemcitabine. rsc.org |

| 5-ASA / 6-Mercaptopurine | Nɛ-feruloyl-S-(6-purinyl)-L-lysine | Inflammatory Bowel Disease | Colon-specific drug delivery. nih.gov |

Solid-Phase Synthesis Applications

Solid-phase synthesis has revolutionized the production of peptides and other complex molecules by providing an efficient and scalable methodology. luxembourg-bio.com 2,6-diamino-hexanoic acid and its derivatives are instrumental in this field, serving as linkers and foundational units for the assembly of larger structures.

In solid-phase peptide synthesis (SPPS), lysine's side-chain amine provides a reactive handle for various modifications and for anchoring the growing peptide chain to a solid support. nih.govnih.gov This is particularly useful in creating branched or cyclic peptides and for introducing labels or other functionalities. sigmaaldrich.com

The "safety-catch" linker strategy is an advanced application where the linker is stable throughout the synthesis but can be activated for cleavage under specific conditions. mdpi.commdpi.com Lysine derivatives can be incorporated into these linkers. For example, a Re(CO)3-modified lysine has been synthesized in a one-pot reaction and successfully used in SPPS to create a neurotensin (B549771) analogue. nih.gov This modified amino acid is robust enough to withstand standard cleavage procedures. nih.gov

Furthermore, the side chain of lysine can be used to anchor peptides to a resin, allowing for the synthesis of C-terminally modified peptides. This has been demonstrated in the synthesis of peptide libraries with C-terminal modifications. acs.org Orthogonally protected lysine residues, where the alpha-amino group and the epsilon-amino group have different protecting groups, are crucial for these applications, allowing for selective deprotection and reaction at either site. sigmaaldrich.comnih.gov

Lysine is a key building block in the synthesis of dendrimers, which are highly branched, well-defined macromolecules with a vast number of terminal functional groups. frontiersin.org Poly-L-lysine dendrimers (PLLDs) are particularly noted for their biocompatibility and biodegradability. frontiersin.orgebrary.net The synthesis of these dendrimers can be achieved through both divergent and convergent approaches, with the divergent method being preferred for preserving the stereochemistry of the L-lysine units. nih.gov

A novel and efficient solid-phase method has been developed for the synthesis of well-defined lysine defect dendrimers, which are dendrimers with some missing branches. nih.govnih.gov This method utilizes orthogonally protected lysine residues and allows for the rapid production of pure dendrimers with high yields. nih.gov

"Janus" dendrimers are a special class of dendrimers with two distinct faces of different chemical compositions, leading to unique self-assembly properties. researchgate.net Lysine can be a precursor for creating PAMAM (polyamidoamine) 'Janus' dendrimers. wur.nl The synthesis can involve creating dendrons (dendritic wedges) from L-lysine, which are then combined to form the final Janus dendrimer. wur.nl These structures have potential applications in drug delivery and surface modification. researchgate.netwur.nl

The terminal amino groups of lysine-based dendrimers can be functionalized with various chemical groups to impart specific properties. frontiersin.org One such strategy is the introduction of phosphonate (B1237965) groups. wur.nl Phosphonate-functionalized dendrimers have shown a strong ability to bind to stainless steel surfaces. wur.nl The synthesis of L-lysine-based dendrons with terminal phosphonic acid groups has been explored for creating PAMAM 'Janus' dendrimers capable of grafting onto metal surfaces. wur.nl This is typically achieved through amide coupling reactions. wur.nl

4-Azalysine (2,6-diamino-4-azahexanoic acid) is an analogue of lysine where the gamma-methylene group is replaced by a nitrogen atom. This modification introduces unique properties, making it a valuable building block in medicinal chemistry and combinatorial chemistry. researchgate.networktribe.comacs.org

Efficient, chiral syntheses of differentially protected 4-azalysine derivatives have been developed. researchgate.networktribe.comacs.org These routes often start from readily available chiral precursors like L-serine or L-asparagine. researchgate.networktribe.com The resulting orthogonally protected 4-azalysine derivatives are compatible with standard Fmoc-based solid-phase peptide synthesis protocols. researchgate.networktribe.comacs.org Furthermore, tris-Boc-4-azalysine has been utilized in the engineering of high-loading dendrimeric polystyrene resins, demonstrating its versatility in creating novel materials for solid-phase organic chemistry. researchgate.networktribe.comacs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-aminosalicylic acid |

| 6-mercaptopurine |

| Acetylated L-lysine |

| Acetylated D-lysine |

| Nɛ-acryloyl-S-(6-purinyl)-L-lysine |

| Nɛ-feruloyl-S-(6-purinyl)-L-lysine |

| Gemcitabine |

| 4-Azalysine |

| Tris-Boc-4-azalysine |

| L-lysine |

| L-asparagine |

Dendrimer Synthesis from Lysine Precursors

Advanced Synthetic Strategies

Advanced synthetic strategies provide powerful tools for the specific and efficient synthesis of L-lysinamide derivatives and their bioconjugates. These methods address the challenges of selectivity and stability, enabling the construction of complex molecular architectures.

Linker Chemistry in Peptide Amide Formation

In the synthesis of peptide-based molecules like antibody-drug conjugates (ADCs), the linker that connects the peptide or antibody to a payload molecule is of critical importance. researchgate.net The formation of a stable amide bond is a cornerstone of this technology, often utilizing the side-chain amino group of lysine residues. researchgate.net this compound, as a derivative of lysine, presents the ε-amino group as a primary site for such linkages.

The most common strategy involves the acylation of the lysine's nucleophilic ε-amino group with an activated carboxylic acid. researchgate.net This method creates a highly stable amide bond that can withstand physiological conditions. nih.govmdpi.com N-hydroxysuccinimide (NHS) esters are frequently used as reactive acylating agents that readily react with the primary amine of lysine in a pH range of 7.0-9.0 to form the desired amide linkage. nih.gov The choice of linker and activation chemistry is critical as it influences the stability, solubility, and release characteristics of the conjugated payload. researchgate.net While effective, a significant challenge with methods like NHS ester chemistry is achieving site-selectivity, as antibodies contain numerous lysine residues, which can lead to a heterogeneous mixture of products with varying drug-to-antibody ratios (DARs). researchgate.netnih.gov

Recent non-enzymatic, biomimetic approaches have demonstrated that α-aminonitriles can be used for the N-to-C terminal synthesis of peptide bonds in aqueous solutions, offering high selectivity. acs.org For instance, the reaction of lysine-nitrile (Lys-CN) is highly selective for the α-amino group at neutral pH due to the significant difference in pKa values between the α- and ε-amines. acs.org

Table 1: Reagents and Strategies in Lysine-based Peptide Amide Formation

| Activation Strategy | Reagent Example | Resulting Bond | Key Characteristics |

|---|---|---|---|

| Activated Esters | N-hydroxysuccinimide (NHS) esters | Amide | Widely used, commercially available; can lead to product heterogeneity. nih.gov |

| Thioester Chemistry | Peptide Thioesters | Native Peptide Bond | Used in Native Chemical Ligation (NCL) for peptide synthesis. mdpi.com |

| Proximity-Induced Labeling | Chemical-Linker-Tethering (CLT) | Amide | Offers improved homogeneity by directing the reaction to a specific lysine. nih.gov |

| Nitrile-based Ligation | α-Aminonitriles (e.g., Gly-CN) | Peptide | Biomimetic, proceeds in neutral water, high regioselectivity. acs.org |

Bioconjugation Techniques via Lysine Amide Linkages

Bioconjugation via lysine residues is one of the most established methods for modifying proteins, such as antibodies, due to the high abundance and surface accessibility of lysine's ε-amino group. nih.govrsc.org This primary amine is a good nucleophile, making it a reactive handle for attaching various moieties, including fluorescent dyes, drugs, and nanoparticles. nih.gov

Classical bioconjugation relies on electrophilic reagents like NHS esters, which react with the lysine amine to form a stable amide bond. nih.govmdpi.com This approach is foundational to the creation of the first generation of antibody-drug conjugates (ADCs). nih.gov However, the lack of selectivity, which results in heterogeneous products, has driven the development of more advanced, site-selective methods. nih.gov The reactivity of the lysine amine is pH-dependent; optimal modification of the ε-amino group typically occurs at a pH of 8.5–9.5. nih.gov

To overcome the challenge of heterogeneity, enzymatic and proximity-induced strategies have been developed:

Enzymatic Ligation: Enzymes like Sortase A (SrtA) from Staphylococcus aureus can catalyze the formation of a covalent isopeptide bond between a specific peptide recognition sequence (LPXTG) and an N-terminal glycine (B1666218) residue, though it can also be adapted for lysine ligation. nih.gov This provides excellent site-selectivity.

Proximity-Induced Modification: These techniques use a guiding group, such as an affinity peptide or a small molecule, that binds non-covalently to a specific region on the protein. This brings a reactive functional group into close proximity with a target lysine residue, inducing a highly selective modification and formation of an amide linkage. nih.gov

Table 2: Comparison of Bioconjugation Techniques for Lysine Residues

| Technique | Reagent Type | Target Group | Key Features & Selectivity |

|---|---|---|---|

| Conventional Acylation | N-hydroxysuccinimide (NHS) esters | ε-amino group | Robust and widely used; low site-selectivity, leads to heterogeneous conjugates. nih.govnih.gov |

| Aza-Michael Addition | Vinylsulfonamides | ε-amino group | High selectivity for lysine's ε-amino group over the N-terminal α-amine. rsc.org |

| Enzymatic Ligation | Sortase A (Srt A) | Specific peptide sequence/Lysine | High site-selectivity and specificity under biocompatible conditions. |

| Proximity-Induced Labeling | Covalent linkers with affinity groups | Specific lysine residue | Achieves high selectivity without genetic engineering of the protein. nih.gov |

Reductive Amination in Amide Synthesis

Reductive amination is a powerful and versatile method for synthesizing primary, secondary, and tertiary amines by reacting an aldehyde or ketone with an amine in the presence of a reducing agent. libretexts.orgorganic-chemistry.org While this reaction directly produces amines, it is a critical step in multi-step pathways for the synthesis of N-substituted amides. The process typically involves first synthesizing the target amine via reductive amination, which is then acylated in a subsequent step to form the final amide product.

The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ. libretexts.org A key advantage of this method is the use of reducing agents that are selective for the iminium ion over the starting carbonyl compound. youtube.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used reagents because they are mild enough not to reduce the aldehyde or ketone precursor significantly. libretexts.orgyoutube.com

In the context of this compound, reductive amination could be employed to synthesize the core structure from a keto-acid precursor. For example, a compound like 2-amino-6-oxohexanoic acid could be converted to lysine through reductive amination with ammonia. chim.it The resulting diamino acid could then be converted to its amide form. The double reductive amination (DRA) of dicarbonyl compounds is a particularly straightforward approach to creating piperidine (B6355638) skeletons, which are structurally related to the cyclic forms of lysine derivatives. chim.it

Table 3: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Mild reducing agent; effective at reducing iminium ions but not aldehydes or ketones at neutral pH. youtube.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and non-toxic alternative to NaBH₃CN; particularly effective for reductive amination. youtube.com |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C, Ni) | Can be used for large-scale synthesis; may be incompatible with other reducible functional groups in the molecule. libretexts.orgorganic-chemistry.org |

| α-Picoline-Borane | - | Efficient reducing agent that can be used in various solvents, including water. |

Iii. Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for determining molecular structure. For L-lysine amide and its polymers, NMR provides detailed information about the chemical environment of each atom, their connectivity, and the three-dimensional structure.

One-dimensional (¹H, ¹³C) and two-dimensional (HMBC, HSQC) NMR techniques are fundamental for the structural elucidation of lysine-based compounds. nih.govresearchgate.netresearchgate.net

¹H NMR spectroscopy identifies the different types of protons in the molecule based on their chemical shifts. For a hyperbranched polylysine, characteristic signals appear for the Cα-H protons in dendritic, linear, and terminal units. nih.gov

¹³C NMR provides information on the carbon skeleton. Studies on the helix-coil transition of poly-L-lysine have utilized ¹³C NMR to monitor conformational changes. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in both ¹H and ¹³C spectra. researchgate.netresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of different structural units within a complex molecule like hyperbranched polylysine. researchgate.netresearchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Hyperbranched Polylysine (HBPL-6) Units

| Proton Assignment | Chemical Shift (ppm) |

|---|---|

| CαH (dendritic) | 4.11 |

| CαH (Nα-linked linear) | 3.88 |

| CαH (terminal) | 3.36 |

| CαH (Nε-linked linear) | 3.26 |

Data sourced from a study on hyperbranched polylysine. nih.gov

Solid-state NMR (ssNMR) is indispensable for studying the structure and dynamics of materials in the solid phase, providing insights that are not accessible in solution. researchgate.netresearchgate.net For poly-L-lysine (PLL), ¹³C solid-state NMR, often using techniques like Cross-Polarization Magic Angle Spinning (CPMAS), is particularly valuable for determining its secondary structure. researchgate.netfu-berlin.denih.gov

Research has shown that specific ¹³C chemical shifts are diagnostic for different conformations. For instance, the signals for the carbonyl (C=O) and the α-carbon (Cα) are sensitive to whether the polypeptide is in an α-helical or a β-sheet conformation. fu-berlin.de In nonprotonated PLL, carbonyl signals at 176 ppm and Cα signals at 58 ppm are assigned to α-helices, while signals at 172 ppm and 52 ppm correspond to β-pleated sheets. fu-berlin.de

Furthermore, ssNMR can be used to estimate the degree of crystallinity in polymeric samples by analyzing differences in relaxation times (T1C) between the more rigid crystalline components and the more mobile amorphous regions. researchgate.netresearchgate.net For microbial poly(ε-L-lysine), the degree of crystallinity was estimated to be around 63%. researchgate.net

Table 2: Conformation-Dependent ¹³C Chemical Shifts in Solid-State Poly-L-Lysine

| Carbon | Conformation | Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | α-helix | 176 |

| Carbonyl (C=O) | β-sheet | 172 |

| α-Carbon (Cα) | α-helix | 58 |

| α-Carbon (Cα) | β-sheet | 52 |

Data sourced from solid-state NMR studies on poly-L-lysine. fu-berlin.de

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, probes the vibrational modes of a molecule, which are highly sensitive to its geometry and bonding environment. These methods are extensively used to study the secondary structure of polypeptides like poly-L-lysine. mdpi.commdpi.com

The amide bands in the vibrational spectra of polypeptides are key indicators of secondary structure. nih.govnih.gov

The Amide I band (mainly C=O stretching) typically appears between 1600 and 1700 cm⁻¹. mdpi.comnih.gov Its precise position is highly correlated with the type of secondary structure. For example, anti-parallel β-sheets in spray-dried poly-L-lysine are identified by bands at approximately 1623 cm⁻¹ and a weaker band near 1690 cm⁻¹. nih.gov A band around 1636 cm⁻¹ is also assigned to β-strand conformations. nih.gov

The Amide III band (a complex mix of C-N stretching and N-H in-plane bending) is found in the 1230–1320 cm⁻¹ region. mdpi.com This band is also sensitive to conformation and can be used in conjunction with the Amide I band to provide a more complete picture of the polypeptide's secondary structure. nih.govacs.orgcapes.gov.br

The analysis of these bands, often enhanced by techniques like deconvolution and second-derivative spectroscopy, allows for the quantification of different structural elements such as α-helices, β-sheets, and random coils. mdpi.comnih.gov

Poly-L-lysine is a model system for studying the formation of β-sheets, a key structural motif in proteins and a hallmark of amyloid fibrils. nih.govnih.gov At elevated temperatures and high pH, poly-L-lysine undergoes a conformational transition from α-helix or random coil to β-sheet. nih.govnih.gov

Vibrational spectroscopy is a primary tool for monitoring this transition. acs.org

FTIR spectroscopy shows that the formation of anti-parallel β-sheets upon spray-drying results in characteristic Amide I bands at ~1623 cm⁻¹ and ~1690 cm⁻¹. nih.gov

Raman spectroscopy , particularly UV resonance Raman (UVRR), can detect early intermediates in the β-sheet formation process. nih.govnih.gov Studies have identified the presence of β-strand conformations as precursors to the final aggregated β-sheet structure. nih.govnih.gov

Raman Optical Activity (ROA) , a chiroptical technique, provides even greater structural detail. ROA studies on β-sheet poly-L-lysine suggest the presence of up-and-down antiparallel β-sheets arranged in a hairpin motif. acs.orgcapes.gov.br The ROA spectra of β-sheet poly-L-lysine can be characteristic of an extended, flat multistranded sheet, which differs from the more twisted sheets found in many globular proteins. acs.org

Detailed analysis of vibrational frequencies, often aided by computational modeling, provides a fundamental understanding of the molecular interactions within poly-L-lysine. mdpi.comresearchgate.net Computational studies have been performed to calculate the theoretical vibrational frequencies for β-sheets of poly-ε-lysine, which can then be compared with experimental FT-IR data. mdpi.com

For example, calculated frequencies for C=O stretching vibrations at 1639 and 1629 cm⁻¹ correlate well with the experimental Amide I band observed at 1633 cm⁻¹. mdpi.com Similarly, calculated rocking vibrations of N-H at 1567 and 1563 cm⁻¹ are consistent with the experimental Amide II band at 1534 cm⁻¹. mdpi.com The broad band observed experimentally between 3200 and 3600 cm⁻¹ is explained by the numerous N-H stretching vibrations in that region. mdpi.com

Table 3: Key Vibrational Frequencies (cm⁻¹) for Poly-L-Lysine Conformations

| Vibrational Mode | Conformation | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amide I | β-sheet | 1616 - 1636 | ~1635 |

| Amide I (anti-parallel) | β-sheet | ~1690 | - |

| Amide III | β-turn | - | ~1250-1300 |

Data compiled from various IR and Raman spectroscopic studies. mdpi.comnih.govnih.govacs.org

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal.

Crystal Structure Determination and Hydrogen Bonding Analysis

Determining the crystal structure of molecules like L-lysine has been a long-standing goal in science. cardiff.ac.uk The challenge often lies in growing single crystals of sufficient quality for single-crystal X-ray diffraction. cardiff.ac.uk However, advancements in powder X-ray diffraction techniques have made it possible to determine the crystal structures of compounds that are only available as microcrystalline powders. cardiff.ac.uk This was the case for L-lysine, the last of the 20 common amino acids to have its crystal structure determined. cardiff.ac.uk

| Interaction Type | Participating Groups | Significance |

| Hydrogen Bonding | Amide oxygen, ε-amino group, α-amino group | Crystal lattice stabilization, conformational determination |

| Salt Bridges | Positively charged ε-amino group and negatively charged residues | Inter- and intramolecular interactions in peptides and proteins |

| Hydrophobic Interactions | C4 hydrocarbon chain of the lysine (B10760008) side chain | Molecular recognition and protein folding |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is widely used to identify and quantify molecules in a sample.

MALDI-TOF MS for Enzymatic Reaction Monitoring

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is particularly useful for analyzing large biomolecules like peptides and proteins. In the study of enzymatic reactions involving 2,6-diamino-hexanoic acid amide, MALDI-TOF MS is a powerful tool for monitoring the progress of the reaction. ru.nlnih.gov For example, it has been used to study the methylation of histone tail peptides containing lysine analogues. ru.nl By analyzing the mass spectra over time, researchers can observe the appearance of methylated products and determine the kinetic parameters of the enzymatic reaction, such as the Michaelis constant (KM) and the catalytic rate constant (kcat). ru.nl This label-free method allows for the direct detection of both the unmodified and modified substrates in the same spectrum, providing a quantitative measure of enzyme activity. nih.gov

The technique is also employed in screening for enzyme inhibitors. nih.gov A library of potential inhibitors can be tested, and their effect on the enzymatic reaction can be quantified by monitoring the decrease in product formation. nih.gov This approach has been successfully used to identify and characterize inhibitors of protein lysine methyltransferases. nih.gov

| Parameter | Description | Example Application |

| KM (Michaelis Constant) | The substrate concentration at which the reaction rate is half of its maximum value. | Comparing the affinity of an enzyme for different lysine-containing substrates. ru.nl |

| kcat (Catalytic Rate Constant) | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | Assessing the efficiency of an enzyme in catalyzing the modification of a lysine amide residue. ru.nl |

| kcat/KM (Enzyme Efficiency) | A measure of the overall efficiency of an enzyme. | Comparing the catalytic efficiency of an enzyme for different substrates. ru.nl |

| IC50 (Half-maximal Inhibitory Concentration) | The concentration of an inhibitor that reduces the enzyme activity by 50%. | Determining the potency of inhibitors for enzymes that modify lysine amide. nih.gov |

LC/MS and GC/MS for Amide-Bonded Modification Analysis

Liquid Chromatography-Mass Spectrometry (LC/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are invaluable for the analysis of complex mixtures and the identification of post-translational modifications on proteins, including those involving amide-bonded lysine. nih.govnih.gov

A common approach involves the enzymatic release of amide-bonded modifications from a proteome, followed by LC/MS or GC/MS analysis of the released modifiers. nih.gov For GC/MS analysis, the released molecules are often derivatized to increase their volatility. nih.gov By comparing the chromatograms of treated and untreated samples, researchers can identify metabolites that were covalently linked to lysine residues. nih.gov This methodology has been used to conduct cell-wide surveys of amide-bonded lysine modifications. nih.gov

LC/MS/MS, which involves tandem mass spectrometry, provides even greater specificity and is used for the simultaneous measurement of different amide-type adducts in biological samples like urine. nih.gov Isotope dilution methods, where a known amount of a stable isotope-labeled standard is added to the sample, allow for accurate quantification of the target analytes. nih.gov

| Technique | Sample Preparation | Application | Key Findings |

| GC/MS | Enzymatic release of modifiers, derivatization (e.g., oximation, silylation) | Cell-wide survey of amide-bonded lysine modifications | Identification of metabolites covalently attached to lysine residues. nih.gov |

| LC/MS | Enzymatic release of modifiers, derivatization (e.g., butanolysis) | Cell-wide survey of amide-bonded lysine modifications | Identification and quantification of released modifiers. nih.gov |

| LC/MS/MS | Isotope dilution | Simultaneous measurement of amide-type adducts in biological fluids | Accurate quantification of specific lysine adducts in human urine. nih.gov |

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light. It is a widely used technique for studying the secondary structure and conformational changes of chiral molecules, particularly proteins and peptides. researchgate.net

When this compound is incorporated into a polypeptide chain, the resulting peptide's conformation can be analyzed using CD spectroscopy. The technique is sensitive to the different secondary structural elements, such as α-helices, β-sheets, and random coils, which exhibit distinct CD spectra. researchgate.net For example, an α-helix typically shows negative bands around 222 nm and 208 nm and a positive band around 190 nm. researchgate.net A β-sheet has a negative band between 210-220 nm and a positive band between 195-200 nm, while a random coil is characterized by a strong negative band around 200 nm. researchgate.net

Studies on poly-L-lysine have shown that its conformation is highly dependent on environmental conditions such as pH and the presence of certain salts. nih.gov For instance, the conformation of poly-L-lysine can be altered by the presence of NaSCN, with the effect being concentration-dependent. nih.gov CD spectroscopy is also used to monitor conformational changes induced by temperature or the binding of small molecules. researchgate.net

| Secondary Structure | Characteristic CD Bands |

| α-helix | Negative bands at ~222 nm and ~208 nm, positive band at ~190 nm researchgate.net |

| β-sheet | Negative band between 210-220 nm, positive band between 195-200 nm researchgate.net |

| Random coil | Strong negative band around 200 nm researchgate.net |

Thermal Analysis (e.g., TSDC) for Conformational Changes

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermally Stimulated Depolarization Current (TSDC) is a specific thermal analysis method that can be used to investigate conformational changes in proteins.

While direct TSDC studies on this compound are not extensively reported, the principles of thermal analysis can be applied to understand its behavior within larger structures. For example, studies on the thermal denaturation of enzymes have revealed pretransitional stages where partial unfolding occurs at temperatures below the main unfolding transition. nih.gov These pretransitional changes can involve the disruption of specific structural elements, such as solvent-exposed β-sheets. nih.gov

Iv. Computational and Theoretical Investigations

Quantum Mechanical Atomistic Simulations

Quantum mechanical simulations offer a detailed understanding of the electronic structure and properties of 2,6-diamino-hexanoic acid amide at the atomic level.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A theoretical analysis of the L-Lysine molecule, a related compound, was performed using the DFT method with a 6-311++G(d,p) basis set. nih.gov This type of analysis helps in understanding the optimized chemical structure, vibrational frequencies, and other intensive properties of the molecule. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) and Electron Localization Function (ELF) Studies

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. youtube.com For molecules like 2,6-diamino-hexanoic acid, the energy of these orbitals (EHOMO and ELUMO) and the energy gap between them are crucial descriptors of their reactivity. researchgate.net For instance, in a study of a related derivative, the interaction with nitric oxide (NO) was proposed to occur via electron transfer from the HOMO of the "spin trap" to the LUMO of the radical, forming a more stable complex. researchgate.net

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in a particular region of space, offering insights into chemical bonding. wikipedia.orgjussieu.fr It allows for a clear distinction between core and valence electrons and can visualize covalent bonds and lone pairs. wikipedia.org Analysis of the ELF helps in understanding the bonding and electronic structure of the molecule. nih.govresearchgate.net

Non-Linear Optical (NLO) Property and Reduced Density Gradient (RDG) Analysis

Non-linear optical (NLO) properties of molecules are of interest for various applications in materials science and photonics. Computational analysis can predict these properties. nih.govresearchgate.net Reduced Density Gradient (RDG) analysis is a method used to visualize and understand non-covalent interactions within and between molecules, which are crucial for understanding the molecule's structure and interactions. nih.gov

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used to understand the biological activity of molecules by studying their interaction with protein targets. nih.gov For example, lysine (B10760008) and its derivatives are known to be involved in various biological processes, and their interactions with proteins can be explored through docking simulations. drugbank.comnih.gov Lysine residues on proteins are common targets for modification, and understanding these interactions is key to developing new therapeutics. nih.govnih.govnih.gov

Conformational Dynamics Studies (e.g., Poly-L-Lysine β-Sheet)

The study of conformational dynamics is essential for understanding how molecules like this compound and its polymers behave over time. Poly-L-lysine (PLL), a polymer of lysine, is known to undergo conformational transitions between α-helix and β-sheet structures, a process implicated in protein aggregation and related diseases. rsc.org

Temperature-jump ultraviolet resonance Raman spectroscopy has been used to study the early stages of the α-helix to β-sheet transition in poly-L-lysine. nih.gov These studies suggest a model where segments of the α-helices unfold into poly(L-proline) II (PPII) conformations, which then equilibrate with β-strands. nih.gov The formation of β-sheets is then nucleated by hydrogen bonding between these β-strands. nih.gov The presence of different conformations can be identified by techniques like Fourier-transform infrared spectroscopy (FTIR), which shows distinct absorption bands for different secondary structures. nih.gov For instance, an absorption band at 1636 cm−1 is assigned to the amide I vibration, suggesting the presence of β-strand conformations. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to elucidate the mechanisms of chemical reactions involving this compound and related compounds. For example, the interaction mechanism of a derivative of (S)-2,6-diaminohexanoic acid with nitric oxide (NO) has been investigated using quantum-mechanical calculations. researchgate.net These calculations help in understanding the role of different parts of the molecule in the reaction and the nature of the resulting products. researchgate.net Similarly, computational methods can be used to study the mechanisms of enzymatic reactions, such as the action of L-lysinamidase on L-lysinamide. medchemexpress.com

V. Biochemical and Enzymatic Research on 2,6 Diamino Hexanoic Acid Amide and Lysine Amides

Amino Acid Metabolism Pathways

Lysine (B10760008) metabolism encompasses its synthesis (in organisms like plants, bacteria, and fungi) and its breakdown. wikimedia.org These processes are critical for providing lysine for protein synthesis and for producing other vital biomolecules. wikimedia.org There are two primary, evolutionarily distinct pathways for lysine biosynthesis. wikimedia.orgtandfonline.com

Organisms have evolved two main routes to produce lysine: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. wikimedia.org

Diaminopimelate (DAP) Pathway : This pathway is predominantly found in bacteria and plants. nih.govnih.gov It is a branch of the aspartate amino acid family pathway, which also produces methionine, threonine, and isoleucine. nih.govasm.org The process begins with the condensation of L-aspartate-4-semialdehyde and pyruvate, a reaction catalyzed by dihydrodipicolinate synthase (DHDPS). researchgate.net This initial step is a key regulatory point, as DHDPS is subject to feedback inhibition by the final product, L-lysine. researchgate.netoup.com The pathway proceeds through several enzymatic steps involving the intermediate diaminopimelate (DAP), which is not only a precursor to lysine but also an essential component of the peptidoglycan cell wall in many bacteria. nih.govasm.org There are four known variants of the DAP pathway, differing in the steps used to convert tetrahydrodipicolinate to meso-diaminopimelate. frontiersin.org

α-Aminoadipate (AAA) Pathway : This pathway is characteristic of several yeast species, higher fungi, and euglenids. nih.govwikipedia.org It has also been identified in some thermophilic bacteria, suggesting a broader distribution than initially thought. wikipedia.orgnih.gov Unlike the DAP pathway, the AAA pathway starts with the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate. wikimedia.orgwikipedia.org The pathway is named for the key intermediate, α-aminoadipate. wikipedia.org In the final steps, α-aminoadipate is converted to lysine via α-aminoadipate-δ-semialdehyde and saccharopine. tandfonline.com In fungi, this pathway is used for lysine synthesis, but in most other organisms, the reverse reactions are part of the lysine catabolism pathway. wikipedia.orgfrontiersin.org

| Feature | Diaminopimelate (DAP) Pathway | α-Aminoadipate (AAA) Pathway |

|---|---|---|

| Primary Organisms | Bacteria, Plants nih.govasm.org | Fungi, Yeasts, Euglenids, some Thermophilic Bacteria nih.govwikipedia.org |

| Starting Substrates | Aspartate and Pyruvate researchgate.net | α-Ketoglutarate and Acetyl-CoA wikimedia.org |

| Key Intermediates | Dihydrodipicolinate, Diaminopimelate (DAP) nih.govresearchgate.net | Homocitrate, α-Aminoadipate, Saccharopine tandfonline.comwikipedia.org |

| Key Regulatory Enzyme | Dihydrodipicolinate Synthase (DHDPS) researchgate.netoup.com | Homocitrate Synthase (HCS) wikimedia.org |

| Primary Function | Lysine and Peptidoglycan Synthesis nih.gov | Lysine Synthesis wikipedia.org |

The most common pathway for lysine degradation in animals and plants is the saccharopine pathway. wikimedia.orgfrontiersin.org This pathway converts lysine into intermediates that can enter the tricarboxylic acid (TCA) cycle. wikimedia.org The initial steps are catalyzed by a bifunctional enzyme known as lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH). frontiersin.orgnih.gov

The LKR domain of the enzyme condenses L-lysine with α-ketoglutarate to form saccharopine. researchgate.netrupress.org

The SDH domain then hydrolyzes saccharopine to yield L-glutamate and α-aminoadipate semialdehyde. researchgate.netrupress.org

This semialdehyde is subsequently oxidized to α-aminoadipate by the enzyme α-aminoadipate semialdehyde dehydrogenase (AASADH). frontiersin.orgnih.gov

Interestingly, the enzymes and intermediates in this catabolic pathway are the same as those in the final steps of the α-aminoadipate biosynthetic pathway found in fungi, but they operate in the reverse direction. wikipedia.org The saccharopine pathway is primarily located in the mitochondria of liver cells in mammals. rupress.org

Lysine metabolism is subject to complex regulatory controls to maintain cellular homeostasis. These mechanisms ensure that lysine is synthesized according to the cell's needs, preventing wasteful production or toxic accumulation. nih.govontosight.ai

Feedback Inhibition : This is a primary regulatory mechanism. In the DAP pathway, the final product, lysine, acts as an allosteric inhibitor of the first two key enzymes: aspartate kinase (AK) and dihydrodipicolinate synthase (DHPS). oup.comnih.gov Plant DHPS is particularly sensitive to lysine, making it a critical control point in the pathway. oup.com

Transcriptional and Post-transcriptional Control : The expression of genes encoding enzymes for lysine metabolism is tightly regulated. nih.gov In yeast, many amino acid biosynthetic genes are under a "general control" system regulated by transcription factors like GCN4. oup.com Similar regulatory elements have been found in plant genes, suggesting a coordinated regulation of amino acid metabolism. oup.com

Compartmentalization : The enzymes and metabolites of lysine pathways are localized within specific cellular compartments, such as plastids and mitochondria. nih.govnih.gov This compartmentalization helps to separate anabolic and catabolic processes and allows for finer control over metabolic fluxes.

Enzyme Activity and Mechanistic Studies

The epsilon-amino group of lysine's side chain is a hub of chemical reactivity, making it a target for numerous post-translational modifications (PTMs). youtube.comnih.gov These modifications, including methylation and acetylation, are catalyzed by specific lysine-modifying enzymes and are fundamental to regulating protein function and gene expression. youtube.comnih.gov

Lysine-modifying enzymes play a pivotal role in cellular signaling and regulation. The chemical properties of lysine's side chain allow it to be modified in various ways, often by forming amide bonds with different chemical groups. youtube.comyoutube.com This has led to research into amide-bonded lysine analogues, such as 2,6-Diamino-Hexanoic Acid Amide, to probe the activity of these enzymes.

Histone Lysine Methyltransferases (KMTs) are a class of epigenetic enzymes that catalyze the transfer of methyl groups from the cofactor S-adenosyl-l-methionine (SAM) to the nitrogen of lysine residues in histone and non-histone proteins. nih.govnih.gov This methylation is a key PTM that influences chromatin structure and gene transcription. nih.gov

Recent research has focused on understanding how KMTs recognize their substrates and on developing specific inhibitors, which have therapeutic potential. nih.gov A significant study investigated the interaction of KMTs with synthetic lysine analogues that feature an amide bond in the side chain, a structure directly related to this compound. nih.gov

In this study, various lysine mimics were incorporated into histone H3 tail peptides and tested as potential substrates or inhibitors for several lysine-modifying enzymes. nih.gov The findings revealed distinct specificities among different enzyme classes:

Histone Lysine Methyltransferases (G9a and GLP) : The KMTs G9a and GLP, which are known to methylate lysine 9 on histone 3 (H3K9), were able to catalyze the methylation of the most structurally similar lysine mimic. nih.gov However, they did not tolerate analogues with bulkier side chains. nih.gov Furthermore, some of the synthesized H3-based peptides containing these amide-derived analogues acted as potent inhibitors of the KMT GLP. nih.gov

Histone Lysine Acetyltransferases (GCN5 and PCAF) : In stark contrast to the KMTs, the histone lysine acetyltransferases (KATs) GCN5 and PCAF were unable to catalyze the acetylation of the same panel of amide-derived lysine analogues. nih.gov

These results demonstrate that while both KMTs and KATs target lysine residues, their substrate recognition mechanisms are distinct, particularly concerning modifications to the lysine side chain. nih.gov The study highlights that amide-based lysine analogues can serve as valuable chemical tools, acting as either substrates or potent inhibitors for KMTs, thereby providing a foundation for developing new peptidomimetic drugs targeting these epigenetic enzymes. nih.gov

| Enzyme Class | Specific Enzyme(s) | Interaction with Amide-Derived Lysine Analogues |

|---|---|---|

| Histone Lysine Methyltransferases (KMTs) | G9a, GLP | Substrate: Catalyzed methylation of the most similar lysine mimic. |

| Inhibitor: Some analogues acted as potent inhibitors, particularly for GLP. | ||

| Histone Lysine Acetyltransferases (KATs) | GCN5, PCAF | No Substrate Activity: Did not catalyze acetylation of the tested analogues. |

Studies with Lysine-Modifying Enzymes

Lysine Demethylase (KDMs) Modulator Research

Lysine-specific demethylases (KDMs) are enzymes that remove methyl groups from lysine residues on histones and other proteins, playing a critical role in epigenetic regulation. nih.gov The dysregulation of KDMs is implicated in various diseases, including cancer, making them important therapeutic targets. nih.gov

While direct studies on this compound as a modulator of KDMs are not prevalent in the reviewed literature, research on structurally related small molecules provides insight into how compounds with amide-like functionalities can inhibit these enzymes. For instance, a series of small molecule amidoximes have been identified as moderate inhibitors of Lysine-Specific Demethylase 1 (LSD1). nih.gov These compounds were shown to induce changes in the methylation of histone H3 lysine 4 (H3K4), a specific target of LSD1, and lead to the re-expression of silenced tumor suppressor genes in cancer cell lines. nih.gov This highlights the potential for amidoxime-containing molecules to serve as leads for the development of new epigenetic modulators. nih.gov

Amidase Activity (e.g., CobB Deacetylase) in Lysine Modification

CobB is a bacterial protein belonging to the sirtuin family of NAD+-dependent protein deacetylases. wikipedia.orgbiorxiv.org While initially characterized for its role in deacetylation, further research has revealed that CobB possesses a broader, non-specific amidase activity. nih.gov Recombinant CobB from Salmonella enterica has been shown to efficiently cleave a variety of amide-bonded lysine modifications, including propionylation, succinylation, and crotonylation, in addition to acetylation on synthetic peptides. nih.govresearchgate.net

This broad amidase activity of CobB has been harnessed as a tool for the cell-wide survey of amide-bonded lysine modifications. nih.govnih.gov By treating cell proteomes with CobB, researchers can release amide-bonded modifiers, which can then be identified and quantified using mass spectrometry-based metabolomic analysis. nih.govnih.gov This method has led to the identification of over 40 different lysine modifications in the human proteome. nih.gov It is important to note that CobB's activity appears specific to amide bonds involving the ε-amine of lysine, as it does not cleave peptide bonds in the protein backbone or amide bonds at the N-terminus. nih.gov The ability of CobB to remove diverse acyl groups suggests it may function as a "detoxifying" enzyme to suppress low-level acylation that can occur non-enzymatically. researchgate.net

Table 2: Amidase Activity of CobB Deacetylase on Various Lysine Modifications

| Lysine Modification | CobB Activity | Reference |

|---|---|---|

| Acetylation | Cleaved | nih.govresearchgate.net |

| Propionylation | Cleaved | nih.govresearchgate.net |

| Succinylation | Cleaved | nih.govresearchgate.net |

| Crotonylation | Cleaved | nih.govresearchgate.net |

Lysine Cyclodeaminase Investigations

Lysine cyclodeaminase (LCD) is an enzyme that catalyzes the conversion of L-lysine into L-pipecolic acid, a key step in the biosynthesis of macrolide natural products like rapamycin. nih.govacs.orgwikipedia.org This transformation involves a combination of cyclization and deamination. nih.gov LCD is unique in that it uses NAD+ as a catalytic prosthetic group rather than as a co-substrate. nih.gov

Structural and computational studies of lysine cyclodeaminase from Streptomyces pristinaespiralis have provided insights into its complex mechanism. nih.gov The enzyme binds NAD+ and the lysine substrate, and the NAD+/NADH pair, along with an arginine residue (Arg49), acts as a "gate keeper" that controls the entry of lysine into the active site. nih.gov The proposed mechanism involves a reversible oxidation at the α-amine of lysine, followed by internal cyclization and subsequent re-reduction of the cyclic intermediate. acs.org The enzyme is subject to both substrate and product inhibition, which is a significant limitation in the biotechnological production of L-pipecolic acid. rsc.org

Lysine-6-Dehydrogenase Studies

L-lysine 6-dehydrogenase (LysDH) is an enzyme that catalyzes the NAD-dependent oxidative deamination of the ε-amino group of L-lysine to produce Δ1-piperideine-6-carboxylate. nih.govnih.gov This enzyme has been identified and characterized in various microorganisms, including the thermophilic bacterium Geobacillus stearothermophilus and the hyperthermophilic archaeon Pyrococcus horikoshii. nih.govnih.gov

The enzyme from G. stearothermophilus is a homohexamer with high thermal stability, showing optimal activity at around 70°C and a pH of 10.1. nih.gov The P. horikoshii LysDH is even more thermostable, with a half-life of 180 minutes at 100°C. nih.gov Kinetic studies have determined the Km values for L-lysine and the cofactors NAD+ and NADP+. nih.gov The substrate specificity of LysDH is high for L-lysine, although some activity with S-(β-aminoethyl)-L-cysteine has been observed. nih.gov

General Amide Hydrolase Mechanisms (e.g., Beta-Lactamase)

Amide hydrolases are a broad class of enzymes that catalyze the cleavage of amide bonds. A well-studied example of an amide hydrolase is beta-lactamase, an enzyme produced by bacteria that confers resistance to β-lactam antibiotics like penicillin. nih.govnih.govyoutube.com Beta-lactamases hydrolyze the amide bond within the characteristic four-membered β-lactam ring of these antibiotics, rendering them inactive. nih.govyoutube.com

There are several classes of beta-lactamases. The serine beta-lactamases (Classes A, C, and D) employ an acylation-deacylation mechanism. nih.gov An active site serine residue, activated by a general base, attacks the carbonyl carbon of the β-lactam amide bond, forming a covalent acyl-enzyme intermediate. nih.gov This intermediate is then hydrolyzed by a water molecule, which is also activated by a general base, to release the inactivated antibiotic and regenerate the enzyme. nih.gov In contrast, metallo-β-lactamases (Class B) utilize one or two zinc ions to activate a water molecule that directly attacks the amide bond, without forming a covalent intermediate. nih.gov The study of these enzymes provides a general mechanistic framework for understanding how amide bonds, which are typically very stable, can be enzymatically cleaved. nih.gov

Post-Translational Modifications (PTMs) Involving Amide Bonds

Post-translational modifications (PTMs) are enzyme-mediated covalent alterations to proteins that occur after their synthesis, dramatically expanding the functional diversity of the proteome. nih.gov Amide bonds are central to many of these modifications.

The most fundamental amide bond in proteins is the peptide bond itself, which links amino acids together. nih.gov Beyond this, several PTMs involve the formation or cleavage of other amide bonds. For instance, carboxy-terminal α-amidation is a widespread PTM where an amide group is added to the C-terminus of a polypeptide chain. nih.gov This modification neutralizes the negative charge of the C-terminus and can enhance the receptor-binding capabilities of peptides, particularly in the nervous and endocrine systems. nih.gov

Another example is the formation of a pyroglutamate (B8496135) residue from an N-terminal glutamine or glutamate (B1630785). This involves the side-chain carboxyl group of glutamate forming an internal amide bond with its own α-amino group, a process that can be enzyme-catalyzed. nih.gov Furthermore, the covalent attachment of molecules like ubiquitin to the ε-amino group of lysine residues occurs via an isopeptide bond, which is a type of amide bond. youtube.com This ubiquitination process is a key signal for protein degradation. youtube.com Conversely, enzymes with amidase activity, such as CobB, can reverse modifications that are linked through an amide bond. nih.gov

Enzymatic and Non-Enzymatic Lysine Acylation

The acylation of lysine residues, including the formation of amide bonds, is a pivotal post-translational modification that can occur through both enzyme-catalyzed and spontaneous chemical reactions.

Enzymatic Acylation: Lysine acetyltransferases (KATs) are enzymes that catalyze the transfer of an acetyl group from a donor molecule, most commonly acetyl-CoA, to the ε-amino group of a lysine residue within a protein. wikipedia.org This process is a key mechanism in regulating gene expression, as the acetylation of lysine residues on histone proteins can alter chromatin structure. nih.gov Beyond acetylation, a wide array of other acyl modifications are also known to occur.

Non-Enzymatic Acylation: Lysine residues can also be acylated without the intervention of enzymes. This spontaneous modification can be driven by reactive metabolites. Key pathways for non-enzymatic acylation include reactions with:

Acyl-CoA thioesters: Molecules like acetyl-CoA, particularly abundant in mitochondria, can directly acetylate lysine residues, a reaction favored by the higher pH (around 8.0) of the mitochondrial matrix.

Acyl phosphates: High-energy metabolites such as acetyl phosphate (B84403), a central intermediate in bacterial metabolism, are known to be potent non-enzymatic acetylating agents. ebi.ac.uk

α-Dicarbonyls: These compounds, often generated as intermediates in the Maillard reaction during glycation, are significant precursors for non-enzymatic lysine acylation, leading to the formation of advanced glycation endproducts (AGEs).

The reactivity of a specific lysine residue towards non-enzymatic acylation can vary significantly, with some studies showing that reactivity can span over three orders of magnitude depending on the local protein environment.

Table 1: Mechanisms of Lysine Acylation

| Acylation Type | Mechanism | Key Molecules/Enzymes | Cellular Context |

|---|---|---|---|

| Enzymatic | Catalyzed transfer of acyl group | Lysine Acetyltransferases (KATs), Acetyl-CoA | Nucleus (histone regulation), Cytoplasm |

| Non-Enzymatic | Direct chemical reaction | Acetyl-CoA, Acetyl phosphate, α-Dicarbonyls | Mitochondria, Bacteria, Glycation processes |

Interplay with Ubiquitylation and Protein Homeostasis

Both acylation and ubiquitylation target the same amine group on lysine residues, creating a direct competition and a complex regulatory interplay that is fundamental to protein homeostasis. Ubiquitylation is the process of attaching ubiquitin, a small regulatory protein, to a substrate protein, often flagging it for degradation by the proteasome.

The crosstalk between lysine acetylation and ubiquitylation serves as a critical regulatory mechanism. nih.gov Key aspects of this interplay include:

Direct Competition: When a lysine residue is acetylated, it is no longer available for ubiquitylation, and vice versa. This direct competition can protect proteins from degradation. Acetylation has been shown to inhibit proteasome-mediated protein degradation.

Modulation of Enzyme Interactions: Acetylation can alter a protein's conformation, which may in turn affect its ability to interact with the enzymes of the ubiquitination machinery, such as E3 ubiquitin ligases or deubiquitinating enzymes (DUBs). For instance, the acetylation of the anti-apoptotic protein MCL1 enhances its interaction with the deubiquitinase USP9X, leading to its stabilization.

Regulation of Protein Stability: The balance between acetylation and ubiquitylation is crucial for controlling the stability and turnover of numerous proteins involved in vital cellular functions, including cell cycle progression and DNA repair. This regulatory network ensures that protein levels are tightly controlled, a cornerstone of protein homeostasis.

Table 2: Crosstalk Between Lysine Acylation and Ubiquitylation

| Interaction | Mechanism | Consequence for Protein |

|---|---|---|

| Competition | Acetylation and ubiquitylation target the same lysine residue. | Acetylation can block ubiquitylation, protecting the protein from proteasomal degradation. |

| Enzyme Modulation | Acetylation can change protein conformation. | Affects binding affinity for E3 ligases or deubiquitinating enzymes (DUBs), altering ubiquitylation status. |

| Homeostasis | Balance between the two modifications. | Regulates the half-life and functional state of key cellular proteins. |

Role in Protein Structure and Function

The unique properties of the lysine side chain, and by extension its amide derivatives, are leveraged in various applications to influence protein structure and confer specific functions.

Protein Engineering Applications

The ability to incorporate lysine derivatives, including those with modified amide functionalities, into proteins at specific sites is a powerful tool in protein engineering. This allows for the creation of proteins with novel properties or functions.

Key methodologies include:

Genetic Code Expansion: This technique utilizes engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pairs to incorporate non-canonical amino acids, such as various lysine derivatives, in response to a nonsense or amber codon during protein translation in living cells. nih.govnih.gov The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species has proven particularly adaptable, capable of being engineered to recognize and incorporate a wide range of Nε-modified lysine analogs. nih.govnih.gov This allows for the site-specific introduction of functionalities like acetylated, butyrylated, or crotonylated lysine. nih.gov

Chemoenzymatic Synthesis: Enzymes can be used as catalysts for the synthesis of peptides containing lysine amides or esters. google.com For example, α-chymotrypsin has been used to catalyze the synthesis of a dipeptide from an N-acetyl-L-phenylalanine ester and various L-lysine esters, demonstrating the potential for enzymatic methods in producing peptides with basic amino acid residues. tandfonline.com This approach offers high selectivity and proceeds under mild reaction conditions.

These protein engineering strategies enable detailed studies of post-translational modifications and the development of proteins with tailored characteristics for therapeutic or biotechnological purposes. nih.govyoutube.com

Collagen Polypeptide Crosslinking Studies

The structural integrity and mechanical strength of collagen, the most abundant protein in mammals, are heavily reliant on covalent cross-links formed between individual collagen molecules. Lysine residues are at the heart of this cross-linking process.

Enzymatic Cross-linking: The primary pathway for collagen cross-linking is initiated by the enzyme lysyl oxidase (LOX). nih.govgoogle.com LOX catalyzes the oxidative deamination of the ε-amino groups of specific lysine and hydroxylysine residues in the telopeptide regions of collagen. nih.govnih.gov This reaction converts the amine into a reactive aldehyde (allysine). These aldehydes then spontaneously react with other aldehydes or with the ε-amino groups of other lysine or hydroxylysine residues on adjacent collagen molecules to form stable intermolecular cross-links. nih.govtandfonline.com The specific pattern of these cross-links varies between tissues and is crucial for the biomechanical properties of tissues like bone, skin, and tendon. tandfonline.comnih.gov

Non-Enzymatic Cross-linking: Collagen can also undergo non-enzymatic cross-linking through a process called glycation, which is prevalent in aging and diabetes. mdpi.com This process involves the reaction of reducing sugars with the free amino groups of lysine residues, leading to the formation of advanced glycation end-products (AGEs) that can cross-link collagen fibers. nih.govmdpi.comnih.gov

Cross-linking in Biomaterials: In the engineering of collagen-based biomaterials, L-lysine has been used as a supplemental cross-linking agent to enhance the stability of scaffolds. eurekalert.org Its incorporation provides additional amino groups that can participate in reactions with chemical cross-linkers like carbodiimides, improving the material's resistance to enzymatic degradation. eurekalert.org

Table 3: Role of Lysine in Collagen Cross-linking

| Cross-linking Type | Initiating Agent | Key Lysine-derived Intermediate | Function |

|---|---|---|---|

| Enzymatic | Lysyl Oxidase (LOX) | Allysine (aldehyde) | Provides tensile strength and stability to collagen fibrils in tissues. nih.govtandfonline.com |

| Non-Enzymatic | Reducing Sugars | Schiff base, Amadori products | Contributes to tissue stiffening associated with aging and diabetes. nih.govmdpi.com |

| Biomaterial | Chemical Cross-linkers (e.g., EDC) | Exogenous L-lysine | Enhances the stability and durability of engineered collagen scaffolds. eurekalert.org |

Interactions with Biological Macromolecules (e.g., Lipid Bilayers)

The positively charged nature of the lysine side chain at physiological pH governs its interaction with negatively charged macromolecules, most notably the phospholipid bilayers that form cell membranes. Research using poly-L-lysine (PLL), a polymer of lysine residues, serves as a model for understanding these fundamental interactions.

The primary driving force for the interaction between lysine amides and lipid bilayers is electrostatic attraction. wikipedia.org The positively charged ε-ammonium groups of lysine residues interact favorably with the negatively charged head groups of anionic phospholipids, such as phosphatidylserine (B164497) (PS) and phosphatidylglycerol (PG), which are often found on the inner leaflet of the plasma membrane. nih.gov

This interaction can lead to several significant effects on the membrane:

Surface Charge Neutralization: The binding of cationic lysine residues neutralizes the negative surface charge of the membrane.

Lipid Organization: The strong electrostatic binding can induce a lateral segregation of lipids, causing the anionic lipids to cluster and form domains bound to the polypeptide.

Membrane Stability and Permeability: The interaction can significantly alter the physical properties of the bilayer. Depending on the concentration of the lysine-containing peptide and the lipid composition, this can either stabilize the membrane or, at higher concentrations, lead to disruption, increased permeability, and even lysis of lipid vesicles. nih.gov The presence of cholesterol in the membrane can modulate these effects; it may enhance disruption in negatively charged vesicles but increase the stability of uncharged vesicles. nih.gov

These interactions are crucial for the function of many peripheral membrane proteins that use clusters of basic residues, like lysine, to anchor themselves to the cell membrane surface. nih.govyoutube.com

Vi. Analytical Methodologies for Lysine and Amide Derivatives

Chromatographic Techniques for Amino Acid Analysis

Chromatography stands as the most prevalent and powerful set of techniques for the separation, identification, and quantification of amino acids and their derivatives. azolifesciences.comresearchgate.net These methods exploit the differential distribution of analytes between a stationary phase and a mobile phase to achieve separation based on various chemical properties like charge, polarity, and size. ontosight.ai Common chromatographic techniques employed for amino acid analysis include ion-exchange chromatography (IEC) and high-performance liquid chromatography (HPLC). azolifesciences.comnumberanalytics.com

Ion-exchange chromatography (IEC) is a foundational and robust technique for separating charged molecules, including amino acids. ontosight.ainumberanalytics.com The principle of IEC is based on the reversible electrostatic interaction between charged analytes and oppositely charged functional groups on the stationary phase, or ion exchanger. chromatographyonline.comyoutube.com

The separation process involves:

Stationary Phase: A solid support (resin) with covalently attached charged functional groups. youtube.com For cation-exchange chromatography, which is used for positively charged amino acids like lysine (B10760008), the stationary phase is negatively charged (e.g., using carboxyl or sulfo groups). youtube.com Anion-exchange chromatography uses a positively charged stationary phase to retain negatively charged analytes. chromatographyonline.comyoutube.com

Mobile Phase: A buffered aqueous solution. The separation is achieved by changing the pH or the ionic strength of the mobile phase. youtube.comlibretexts.org A change in pH alters the net charge of the amino acids, affecting their affinity for the stationary phase. Increasing the ionic strength of the mobile phase introduces competing ions that displace the analyte ions from the stationary phase, leading to their elution. youtube.com

IEC was one of the first chromatographic methods applied to amino acid analysis and is still considered a gold standard for its reliability. azolifesciences.comnih.gov It is often coupled with post-column derivatization, for instance with ninhydrin (B49086), which reacts with the separated amino acids to produce a colored compound that can be detected spectrophotometrically. libretexts.orggoogle.com While highly effective, traditional IEC methods can be time-consuming, with separation times ranging from 60 to 150 minutes. azolifesciences.com

Table 1: Key Aspects of Ion-Exchange Chromatography for Amino Acid Analysis

| Feature | Description |

| Principle | Separation based on reversible electrostatic interactions between charged analytes and an oppositely charged stationary phase. chromatographyonline.comyoutube.com |

| Stationary Phase | Cation exchangers (negatively charged) for basic amino acids like lysine; Anion exchangers (positively charged) for acidic amino acids. youtube.com |

| Mobile Phase | Buffered aqueous solutions. libretexts.org |

| Elution | Achieved by altering pH or increasing ionic strength of the mobile phase. youtube.com |

| Detection | Often requires post-column derivatization (e.g., with ninhydrin) for spectrophotometric detection. libretexts.org |

| Advantages | High resolution and reproducibility; considered a gold standard method. nih.gov |

| Limitations | Relatively long analysis times. azolifesciences.com |

High-performance liquid chromatography (HPLC) is a highly versatile and widely used technique for amino acid analysis, offering significant improvements in speed and efficiency over traditional methods. azolifesciences.comnumberanalytics.com HPLC utilizes high pressure to force the mobile phase through a column packed with smaller particles, leading to superior resolution and faster separations. numberanalytics.com

Several HPLC modes are used for amino acid analysis:

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC method for amino acid analysis. azolifesciences.com It employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. azolifesciences.comnih.gov Since most amino acids are polar, they have little retention on reversed-phase columns. Therefore, pre-column derivatization is typically required to increase their hydrophobicity. nih.gov Reagents like o-phthalaldehyde (B127526) (OPA) or 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) are used to attach a non-polar, chromophoric or fluorophoric tag to the amino acids before injection. nih.govoup.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is suitable for separating highly polar native amino acids without derivatization. ontosight.aiazolifesciences.com It uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of water. azolifesciences.com A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. azolifesciences.com

A study determining the lysine content in different pea varieties utilized RP-HPLC with a C18 column. longdom.org The mobile phase consisted of a phosphate (B84403) buffer and a mixture of water, acetonitrile, and methanol. longdom.org This method proved to be a relatively simple and accurate tool for quantifying lysine in feedstuffs. longdom.org Another HPLC method for analyzing lysine, dilysine, and trilysine used a mixed-mode stationary phase column, which allows for separation based on multiple interaction types. sielc.com

Table 2: Comparison of HPLC Modes for Amino Acid Analysis

| HPLC Mode | Stationary Phase | Mobile Phase | Derivatization | Principle |

| Reversed-Phase (RP-HPLC) | Non-polar (e.g., C18) azolifesciences.com | Polar (e.g., water/acetonitrile) azolifesciences.com | Typically required (pre-column) nih.gov | Separation based on hydrophobicity. ontosight.ai |

| Hydrophilic Interaction (HILIC) | Polar (e.g., silica) azolifesciences.com | Non-polar with low water content azolifesciences.com | Not required azolifesciences.com | Partitioning into a water-enriched layer on the stationary phase. azolifesciences.com |

Biosensor Development for Lysine Quantification